
Safinamide mesylate
概要
説明
Safinamide mesylate is a pharmaceutical compound used primarily in the treatment of Parkinson’s disease. It is known for its dual mechanism of action, combining both dopaminergic and non-dopaminergic properties. The compound is a selective and reversible inhibitor of monoamine oxidase type B, which increases the concentration of dopamine in the brain. Additionally, it modulates sodium and calcium channels and inhibits the release of glutamate, providing neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of safinamide mesylate typically begins with m-fluorobenzyl chloride and p-hydroxybenzaldehyde as starting materials. The process involves several steps, including etherification, aldehyde amine condensation, reduction, salt formation, and refinement. The final product is obtained with high purity, achieving more than 99.95% .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for pharmaceutical applications .
化学反応の分析
反応の種類: サフィナミドメシル酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてサフィナミド酸を生成することができます。
還元: 還元反応は、サフィナミドメシル酸塩を対応するアミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物:
酸化: サフィナミド酸。
還元: サフィナミドアミン。
4. 科学研究への応用
サフィナミドメシル酸塩は、科学研究において幅広い用途を持っています。
化学: 高速液体クロマトグラフィーなどの分析方法における参照化合物として使用されます。
生物学: 神経伝達物質系や神経保護への影響について研究されています。
医学: 主にパーキンソン病の治療に使用されており、その他の神経変性疾患に対する潜在的な効果についても研究が進められています。
科学的研究の応用
Parkinson's Disease Treatment
Safinamide is primarily approved for use as an add-on therapy in patients with mid- to late-stage Parkinson's disease. Clinical trials have demonstrated its efficacy in:
- Increasing "ON" Time : Patients experienced significant increases in "ON" time without troublesome dyskinesia when treated with safinamide compared to placebo .
- Improving Motor Function : Studies have shown improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, indicating enhanced motor function and reduced motor fluctuations .
Study Reference | Sample Size | Treatment Groups | Key Findings |
---|---|---|---|
Schapira et al. (2018) | 227 | Safinamide 200 mg; 100 mg; Placebo | Significant improvement in UPDRS scores with safinamide 100 mg vs. placebo (P = 0.0264) |
Borgohain et al. (2018) | 669 | Safinamide 50 mg; 100 mg; Placebo | Increase in ON time without troublesome dyskinesia (0.51 hours for 50 mg, 0.55 hours for 100 mg) |
Settle Schapira et al. (2018) | 549 | Safinamide 50 mg → 100 mg; Placebo | Increased ON time without troublesome dyskinesia by 0.96 hours (P < 0.001) |
Analgesic Effects
Recent studies have explored the analgesic properties of safinamide mesylate in neuropathic pain models:
- A study using a rat model of chronic constriction injury demonstrated that safinamide significantly alleviated neuropathic pain symptoms, suggesting its potential role as an analgesic agent .
Pharmacokinetics
The pharmacokinetic profile of safinamide is crucial for understanding its absorption and efficacy:
- A sensitive UPLC-MS/MS method was established to quantify safinamide levels in plasma, showing high sensitivity and stability for pharmacokinetic studies .
- The average recovery rate was found to be between 92.98% and 100.29%, indicating the reliability of this method for further research.
Parameter | Value |
---|---|
Linear Range | 1.0–2000 ng/mL |
Average Recovery | 92.98%–100.29% |
Injection Volume | Low sample injection volume |
Future Research Directions
While current applications focus on Parkinson's disease and pain management, ongoing research may reveal additional therapeutic potentials for this compound:
- Neuroprotection : Investigating its role in neuroprotective strategies against neurodegenerative diseases beyond Parkinson's.
- Combination Therapies : Exploring synergies with other therapeutic agents to enhance efficacy and minimize side effects.
作用機序
サフィナミドメシル酸塩は、複数の機序を通じて効果を発揮します。
モノアミンオキシダーゼB型の阻害: これにより、脳内のドーパミンレベルが上昇し、パーキンソン病の症状が軽減されます。
ナトリウムチャネルとカルシウムチャネルの調節: これにより、神経細胞の興奮性が低下し、グルタミン酸の過剰な放出が防止されます。
類似化合物:
セレギリン: パーキンソン病の治療に使用されるもう1つのモノアミンオキシダーゼB型阻害剤です。
ラサギリン: セレギリンと類似しており、神経保護作用も備えています。
サフィナミドメシル酸塩の独自性:
二重の作用機序: セレギリンやラサギリンとは異なり、サフィナミドメシル酸塩は、モノアミンオキシダーゼB型阻害とナトリウムチャネルおよびカルシウムチャネルの調節を組み合わせています。
神経保護効果: サフィナミドメシル酸塩は、グルタミン酸の放出を阻害することで、セレギリンやラサギリンでは見られない追加の神経保護効果を提供します .
サフィナミドメシル酸塩は、パーキンソン病の治療において多面的なアプローチを採用しているため、治療の武器庫に貴重な追加要素となっています。
類似化合物との比較
Selegiline: Another monoamine oxidase type B inhibitor used in Parkinson’s disease treatment.
Rasagiline: Similar to selegiline, with additional neuroprotective properties.
Uniqueness of Safinamide Mesylate:
Dual Mechanism of Action: Unlike selegiline and rasagiline, this compound combines monoamine oxidase type B inhibition with sodium and calcium channel modulation.
Neuroprotective Effects: this compound offers additional neuroprotection by inhibiting glutamate release, which is not observed with selegiline and rasagiline .
This compound stands out due to its multifaceted approach in treating Parkinson’s disease, making it a valuable addition to the therapeutic arsenal.
生物活性
Safinamide mesylate, a novel compound used primarily in the treatment of Parkinson's disease (PD), exhibits multifaceted biological activities. It functions as a reversible and highly selective monoamine oxidase B (MAO-B) inhibitor, while also possessing non-dopaminergic properties, such as sodium channel blockade and modulation of glutamate release. This article aims to provide a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
MAO-B Inhibition
Safinamide selectively inhibits MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased dopamine levels, which is particularly beneficial in managing PD symptoms. The selectivity of safinamide for MAO-B over MAO-A is significant; it is reported to be approximately 5000 times more potent against MAO-B than MAO-A, with IC50 values of 0.079 µM and 80 µM respectively in human studies .
Sodium Channel Blockade and Glutamate Modulation
In addition to its role as a MAO-B inhibitor, safinamide also blocks voltage-sensitive sodium channels and modulates the release of glutamate. This dual action not only enhances dopaminergic transmission but also offers neuroprotective effects by preventing excitotoxicity associated with excessive glutamate release .
Absorption and Metabolism
Safinamide is primarily metabolized in the liver and peripheral tissues through amide hydrolases and MAO-A, with minimal involvement of cytochrome P450 enzymes. This characteristic reduces the potential for drug-drug interactions . A study involving healthy volunteers indicated that doses as low as 2.5 mg/kg were effective in fully inhibiting MAO-B activity .
Clinical Studies
Several clinical trials have demonstrated the efficacy of safinamide as an add-on therapy to levodopa in patients with fluctuating PD. A Phase II/III trial showed significant improvements in "on" time compared to placebo, highlighting its effectiveness in managing motor symptoms .
Efficacy in Animal Models
Research utilizing animal models has provided insights into the antiparkinsonian effects of safinamide. Studies on MPTP-treated monkeys and 6-OHDA-lesioned rats revealed both antiparkinsonian efficacy and antidyskinesic properties, indicating its potential utility in reducing motor complications associated with long-term dopaminergic therapy .
Clinical Application
A multicenter study evaluated safinamide's effectiveness in Japanese patients with PD experiencing "wearing-off" phenomena while on levodopa therapy. Patients receiving safinamide (50 mg or 100 mg daily) exhibited statistically significant increases in daily "on" time compared to those on placebo . Adverse events were generally mild, with nasopharyngitis and dyskinesia being the most reported.
Neuropathic Pain Management
Recent findings suggest that safinamide may also have analgesic properties. In a rat model of chronic constriction injury (CCI), safinamide administration resulted in significant reductions in neuropathic pain, indicating its potential application beyond PD treatment .
Comparative Analysis of Biological Activity
Property | This compound | Other MAO-B Inhibitors |
---|---|---|
Selectivity for MAO-B | 5000x over MAO-A | ~90x (e.g., rasagiline) |
Mechanism | Dopaminergic & non-dopaminergic | Primarily dopaminergic |
Clinical Use | PD treatment | PD treatment |
Additional Effects | Sodium channel blockade | Limited |
特性
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOCHIUQOBQIAC-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942414 | |
Record name | Safinamide mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202825-46-5 | |
Record name | Safinamide mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202825-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safinamide mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safinamide mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFINAMIDE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。